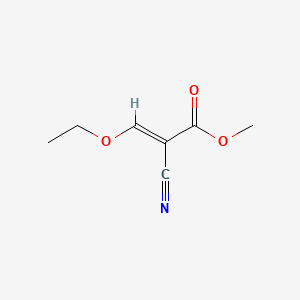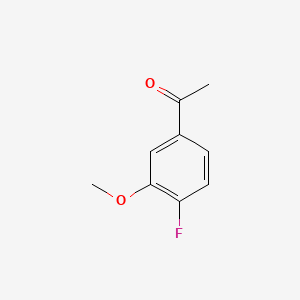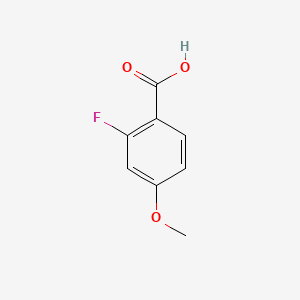
Methyl 2-cyano-3-ethoxyacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-ethoxyacrylate (MCEA) is a monomer used in the synthesis of polymers and copolymers materials. It is a colorless liquid with a pungent odor, and is insoluble in water. The synthesis of MCEA has been studied extensively and is used in a variety of applications, including medical and industrial uses.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activities
- Methyl 2-cyano-3-ethoxyacrylate has been utilized in the synthesis of herbicidal compounds. For instance, (Z)-ethoxyethyl 2-cyano-3-methyl-3-(2-methylthio-5-pyridylmethylamino)acrylate, a derivative, exhibited significant herbicidal activity on crops like rape (Brassica napus) (Wang et al., 2004).
Synthesis of Acrylates
- This chemical has been used in the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines to produce ethyl 2-[(alkylamino)(cyano)methyl] acrylates, contributing to advancements in the synthesis of acrylate compounds (Arfaoui & Amri, 2009).
Polymerization Studies
- The substance has been a focus in the study of anionic polymerization of alkyl cyanoacrylates, considering its importance in adhesive technologies. The study involved density functional theory to understand the polymerization reactions of various cyanoacrylates, including methyl-2-cyano-3-ethoxyacrylate (Ablat et al., 2016).
Radical Addition Reactions
- It has been employed in the synthesis of novel one-carbon radical equivalents, such as cyano(ethoxycarbonothioylthio)methyl benzoate, for radical addition to olefins, demonstrating its versatility in organic synthesis (Bagal et al., 2006).
Polymer Synthesis and Photoinduced Behavior
- The chemical has been instrumental in the creation of azo polymers with electronic push and pull structures, which were investigated for their photoinduced birefringence and surface relief grating behaviors, showcasing its potential in advanced material science (Cao et al., 2008).
Safety and Hazards
Zukünftige Richtungen
The future directions of “Methyl 2-cyano-3-ethoxyacrylate” are not clear as there is limited information available .
Relevant Papers There are several papers related to “this compound”. For instance, a paper titled “Synthesis, characterization, crystal structure and supramolecularity” discusses the synthesis, characterization, and crystal structure of the title compounds . Another paper titled “A Novel Mechanism of Action of Methyl-2-cyano-3,12 Dioxoolean-1,9 Diene-28-oate” discusses the mechanism of action of a similar compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Methyl 2-cyano-3-ethoxyacrylate can be achieved through a Knoevenagel condensation reaction between ethyl cyanoacetate and methyl acrylate, followed by esterification with ethanol. This pathway has been reported in literature and is a well-established method for the synthesis of this compound.", "Starting Materials": ["Ethyl cyanoacetate", "Methyl acrylate", "Ethanol"], "Reaction": ["Step 1: Mix Ethyl cyanoacetate and Methyl acrylate in the presence of a base catalyst such as piperidine or triethylamine.", "Step 2: Heat the mixture to 60-70°C and stir for several hours until the reaction is complete. The product formed is Methyl 2-cyano-3-oxobutenoate.", "Step 3: Add ethanol to the reaction mixture and reflux for several hours at 80-90°C. The product formed is Methyl 2-cyano-3-ethoxyacrylate.", "Step 4: Isolate the product by filtration or distillation and purify it by recrystallization or column chromatography." ] } | |
CAS-Nummer |
29096-99-9 |
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
methyl 2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-3-11-5-6(4-8)7(9)10-2/h5H,3H2,1-2H3 |
InChI-Schlüssel |
FYXVHJJZGRTONS-UHFFFAOYSA-N |
Isomerische SMILES |
CCO/C=C(\C#N)/C(=O)OC |
SMILES |
CCOC=C(C#N)C(=O)OC |
Kanonische SMILES |
CCOC=C(C#N)C(=O)OC |
Andere CAS-Nummern |
29096-99-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)










